molecular formula C10H14N4S B14389281 5-(Methylsulfanyl)-N-propylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 90019-51-5

5-(Methylsulfanyl)-N-propylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B14389281
CAS No.: 90019-51-5
M. Wt: 222.31 g/mol
InChI Key: NVJCGWFACDPBJS-UHFFFAOYSA-N
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Description

5-(Methylsulfanyl)-N-propylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of azolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core with a methylsulfanyl group at the 5-position and a propylamine group at the 7-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methylsulfanyl)-N-propylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the heterocyclization of 3-aminoazoles with bis(methylsulfanyl)methylidene derivatives. One common method involves the use of N-substituted 5-[amino-(methylsulfanyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-diones as synthetic equivalents of carbonyl dielectrophiles . This reaction can be carried out under mild conditions without the need for palladium catalysts .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-(Methylsulfanyl)-N-propylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The compound can be reduced to remove the methylsulfanyl group.

    Substitution: The methylsulfanyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: De-methylsulfanylated derivatives.

    Substitution: Various substituted pyrazolo[1,5-a]pyrimidines depending on the nucleophile used.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Methylsulfanyl)-N-propylpyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit key enzymes involved in cancer cell proliferation makes it a promising candidate for further research and development .

Properties

CAS No.

90019-51-5

Molecular Formula

C10H14N4S

Molecular Weight

222.31 g/mol

IUPAC Name

5-methylsulfanyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C10H14N4S/c1-3-5-11-9-7-10(15-2)13-8-4-6-12-14(8)9/h4,6-7,11H,3,5H2,1-2H3

InChI Key

NVJCGWFACDPBJS-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=CC(=NC2=CC=NN21)SC

Origin of Product

United States

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